

Unveiling the Architecture of Ammonium Tartrate: A Crystallographic Guide

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Compound of Interest

Compound Name: Ammonium tartrate

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This technical guide provides an in-depth analysis of the crystal structure of **ammonium tartrate**, a compound of interest in various scientific and industrial fields, including pharmaceuticals and materials science.[1][2][3] Understanding its three-dimensional arrangement at the atomic level is crucial for predicting its physicochemical properties, optimizing crystallization processes, and designing novel materials.[4][5] This document summarizes key crystallographic data, details the experimental protocols for its determination, and visualizes the analytical workflow.

Crystallographic Data Summary

The crystal structure of **ammonium tartrate**, $(\text{NH}_4)_2\text{C}_4\text{H}_4\text{O}_6$, has been elucidated through single-crystal X-ray diffraction.[1][6] The compound crystallizes in the monoclinic system, belonging to the space group $\text{P}2_1$. [4][6][7] This non-centrosymmetric space group is consistent with the material's piezoelectric properties.[6] A comprehensive summary of the crystallographic data is presented in the tables below.

Table 1: Crystal Data and Structure Refinement for Ammonium Tartrate

Parameter	Value	Reference
Chemical Formula	C ₄ H ₁₂ N ₂ O ₆	[7]
Molar Mass	184.15 g/mol	[4]
Crystal System	Monoclinic	[1][4][6][7]
Space Group	P2 ₁	[4][6][7]
Unit Cell Dimensions		
a	7.083 (1) Å (708 pm)	[6][7]
b	6.128 (3) Å (612 pm)	[6][7]
c	8.808 (1) Å (880 pm)	[6][7]
β	92.42 (1)°	[6][7]
Volume	381.5 Å ³	[6]
Z (formula units/unit cell)	2	[6][7]
Calculated Density	1.601 g/cm ³	[7]
Data Collection and Refinement		
Radiation	Cu Kα	[6]
R-index	0.086	[6]

Table 2: Selected Intramolecular Bond Lengths in the Tartrate Ion

Bond	Length (Å)
C(1)-C(2)	1.54
C(2)-C(3)	1.56
C(3)-C(4)	1.55
C(1)-O(1)	1.26
C(1)-O(2)	1.25
C(4)-O(5)	1.26
C(4)-O(6)	1.25
C(2)-O(3)	1.43
C(3)-O(4)	1.43

Data sourced from Yadava & Padmanabhan (1973). The accuracy of this determination was noted by the authors as not being very high.[\[6\]](#)

Table 3: Selected Intramolecular Bond Angles in the Tartrate Ion

Angle	Degree (°)
O(1)-C(1)-O(2)	125.1
O(5)-C(4)-O(6)	125.4
O(1)-C(1)-C(2)	118.3
O(2)-C(1)-C(2)	116.8
O(5)-C(4)-C(3)	115.9
O(6)-C(4)-C(3)	118.6
C(1)-C(2)-C(3)	110.1
C(2)-C(3)-C(4)	110.5
O(3)-C(2)-C(1)	111.4
O(4)-C(3)-C(4)	111.0

Data sourced from Yadava & Padmanabhan (1973). The tartrate ion is composed of two planar halves with an interplanar angle of 62°.[6]

Experimental Protocols

The determination of the crystal structure of **ammonium tartrate** involves a series of precise experimental steps, from crystal growth to data analysis.

Crystal Growth

Single crystals of **ammonium tartrate** suitable for X-ray diffraction can be grown by the slow evaporation of an aqueous solution.[1][6]

Materials:

- **Ammonium tartrate** salt
- Distilled water
- Beaker

- Stirring rod
- Filter paper
- Crystallization dish

Procedure:

- Prepare a saturated solution of **ammonium tartrate** by dissolving the salt in distilled water at a slightly elevated temperature to ensure complete dissolution.
- Stir the solution until all the salt has dissolved.
- Filter the solution to remove any insoluble impurities.
- Transfer the filtered solution to a clean crystallization dish.
- Cover the dish with a perforated lid (e.g., parafilm with small holes) to allow for slow evaporation of the solvent.
- Leave the dish in a vibration-free environment at a constant temperature.
- Monitor the dish over several days to weeks for the formation of well-defined, colorless crystals.

X-ray Diffraction Data Collection

The three-dimensional intensity data is collected using a single-crystal X-ray diffractometer. The following protocol is based on the Weissenberg technique described in the literature.^[6]

Equipment:

- Single-crystal X-ray diffractometer
- Goniometer head
- X-ray source (e.g., Cu K α radiation)
- Detector (e.g., photographic film or a modern digital detector)

Procedure:

- A suitable single crystal is selected and mounted on a goniometer head.
- The crystal is aligned on the diffractometer.
- The unit cell parameters are determined from initial diffraction images.
- Three-dimensional intensity data is collected using the equi-inclination Weissenberg technique.^[6] This involves rotating the crystal and recording the diffraction pattern on multiple films or a detector for different layers of the reciprocal lattice.
- The intensities of the collected reflections are measured. In historical studies, this was done visually by comparison with a standard scale.^[6] Modern systems use automated intensity integration software.
- Corrections for Lorentz and polarization factors are applied to the intensity data.^[6] An absorption correction may also be necessary depending on the crystal size and shape.

Structure Solution and Refinement

The collected and corrected diffraction data are used to solve and refine the crystal structure.

Software:

- Crystallographic software package (e.g., SHELX, Olex2)

Procedure:

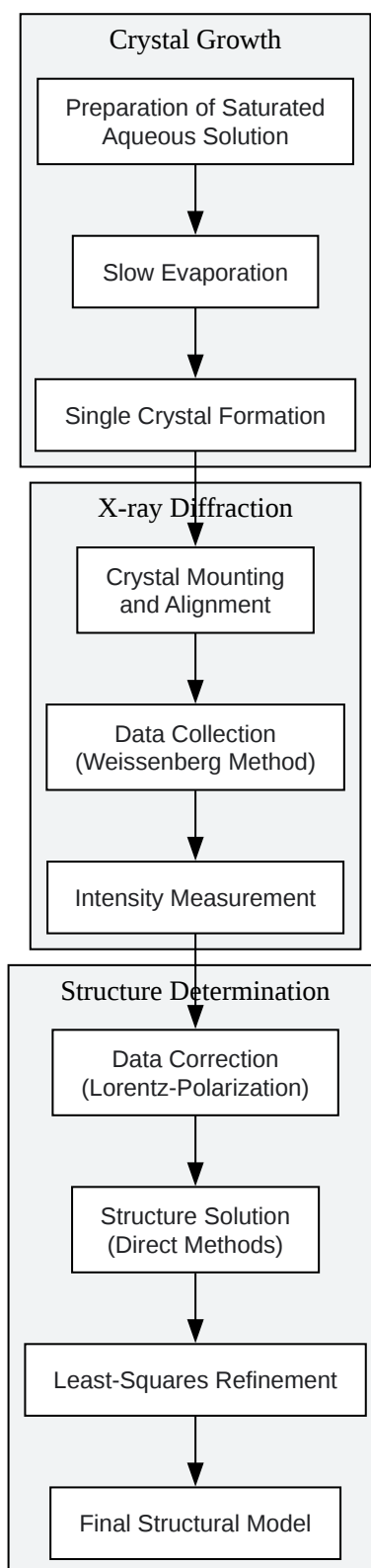
- The space group is determined from the systematic absences in the diffraction data.
- The crystal structure is solved using direct methods or Patterson methods. The symbolic addition method has been successfully used for **ammonium tartrate**.^[6]
- The initial structural model is refined using full-matrix least-squares methods.^[6]
- The refinement process minimizes the difference between the observed and calculated structure factors. The R-index is a measure of the agreement between the experimental data

and the structural model.

- Difference Fourier maps are calculated to locate any missing atoms, such as hydrogen atoms.
- Anisotropic thermal parameters are refined for non-hydrogen atoms to account for their thermal vibrations.
- The final model is validated for geometric sensibility and other crystallographic quality indicators.

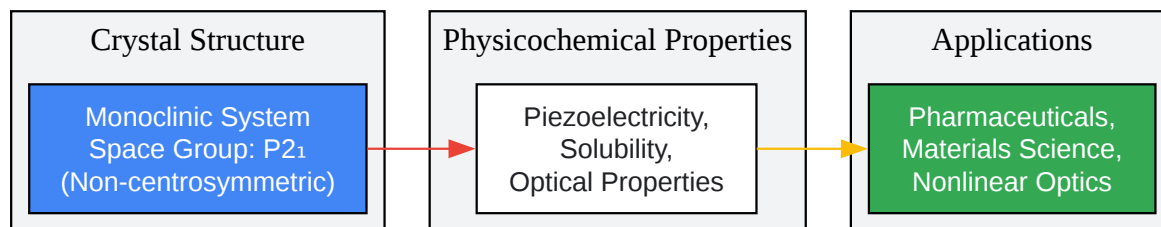
Visualized Workflows

The following diagrams illustrate the logical flow of the experimental and computational steps involved in the crystal structure analysis of **ammonium tartrate**.



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Caption: Experimental Workflow for **Ammonium Tartrate** Crystal Structure Analysis.



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Caption: Relationship between Crystal Structure, Properties, and Applications.

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